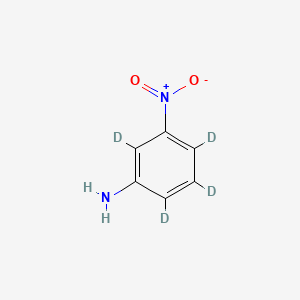

3-Nitroaniline-2,4,5,6-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

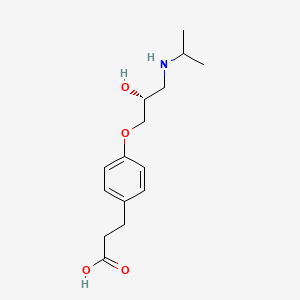

3-Nitroaniline-2,4,5,6-d4 is a derivative of aniline, carrying a nitro functional group . It is an isomer of 2-nitroaniline and 4-nitroaniline . The deuterium atoms in the molecule are all located on the amino group (-NH2), and are chemically equivalent to the hydrogen atoms they replace .

Synthesis Analysis

3-Nitroaniline is produced on a commercial scale by reduction of 1,3-dinitrobenzene with hydrogen sulfide . In principle, it can also be prepared by nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide .Molecular Structure Analysis

The molecular structure of this compound has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis

3-Nitroaniline is used as a chemical intermediate for azo coupling component 17 and the dyes disperse yellow 5 and acid blue 29 . The reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 112-114 °C (lit.) . Its empirical formula is C6D4H2N2O2 and it has a molecular weight of 142.15 .Scientific Research Applications

Molecular Geometry and Internal Rotational Barriers : A study conducted by P. Chen and S. C. Chen (2002) focused on the internal rotational barriers of the nitro group in compounds like 3-NA, revealing insights into their molecular geometries and rotational dynamics, which are crucial for understanding the chemical behavior of such compounds (P. Chen & S. C. Chen, 2002).

Energetic Salts Synthesis : Research by V. Ghule, D. Srinivas, and K. Muralidharan (2013) explored the synthesis and characterization of energetic salts, including those with structures similar to 3-NA. This has implications for the development of materials with high-energy properties (V. Ghule et al., 2013).

Environmental Remediation : A study by M. Mahmoud and colleagues (2016) investigated the use of nanosorbents for the removal of nitroaniline compounds, including 4-NA and 2-amino-3-nitropyridine, from water. This research is crucial for environmental cleanup and pollution control (M. Mahmoud et al., 2016).

Nonlinear Optical Properties : V. Krishnakumar and R. Nagalakshmi (2008) focused on the nonlinear optical properties of 3-NA, which are relevant for applications in optoelectronics and photonics (V. Krishnakumar & R. Nagalakshmi, 2008).

Supercritical Water Oxidation for Waste Treatment : Research by Bowen Yang and colleagues (2018) investigated the supercritical water oxidation of nitroaniline isomers, including 3-NA, for the treatment of hazardous waste, offering an environmentally friendly degradation pathway (Bowen Yang et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that nitroaniline compounds often interact with various enzymes and proteins within the body .

Mode of Action

Nitroaniline compounds generally undergo enzymatic reduction in the body, which can lead to the formation of reactive species .

Biochemical Pathways

Nitroaniline compounds are known to be involved in various biochemical processes, potentially affecting multiple pathways .

Result of Action

As a nitroaniline compound, it may have various effects depending on its specific interactions within the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Nitroaniline-2,4,5,6-d4 . These factors could include temperature, pH, and the presence of other compounds or enzymes.

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCVRTZCHMZPBD-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)

![[2'-13C]uridine](/img/structure/B584034.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)

![Uridine-[5',5'-D2]](/img/structure/B584041.png)

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)

![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)